molecular formula C9H11FN2O3 B1399098 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine CAS No. 1178635-16-9

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine

Cat. No.: B1399098
CAS No.: 1178635-16-9
M. Wt: 214.19 g/mol
InChI Key: DNDRJTFEZZCQDW-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11FN2O3 It is characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to a phenoxypropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine typically involves the reaction of 5-fluoro-2-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-nitrophenoxy)propan-1-amine
  • 3-(5-Bromo-2-nitrophenoxy)propan-1-amine
  • 3-(5-Methyl-2-nitrophenoxy)propan-1-amine

Uniqueness

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development and other applications .

Biological Activity

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, with the CAS number 1178635-16-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H12FN3O3. The presence of the fluorine atom and the nitro group in its structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Antibacterial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives with similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 32 μg/mL, indicating moderate to strong antibacterial effects .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC against S. aureusMIC against B. subtilisMIC against MRSAMIC against E. coli
Compound A4 μg/mL8 μg/mL8 μg/mL32 μg/mL
Compound B16 μg/mL32 μg/mL32 μg/mL8 μg/mL
This compound TBDTBDTBDTBD

The mechanism through which compounds like this compound exert their antibacterial effects often involves disrupting bacterial cell membrane integrity. This disruption leads to leakage of intracellular components, ultimately resulting in cell death. Additionally, the presence of functional groups such as nitro can participate in redox reactions that further enhance antibacterial efficacy .

Study on Structure-Activity Relationships (SAR)

A comprehensive study focused on the SAR of amine-substituted phenolic compounds revealed that introducing a fluorine atom significantly enhances antibacterial potency. This study emphasized that modifications to the aromatic ring and the introduction of electron-withdrawing groups like nitro can improve bioactivity .

In Vivo Efficacy

In vivo studies have demonstrated that related compounds exhibit potent antibacterial activity in murine models, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that such compounds could be developed into effective therapeutic agents for treating resistant bacterial infections .

Toxicity and Safety Profile

The toxicity profile of this compound remains to be fully elucidated. However, preliminary studies indicate that compounds with similar structures often obey Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties and moderate bioavailability when administered orally .

Properties

IUPAC Name

3-(5-fluoro-2-nitrophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11/h2-3,6H,1,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDRJTFEZZCQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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